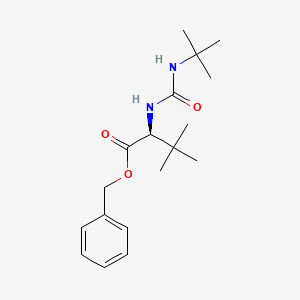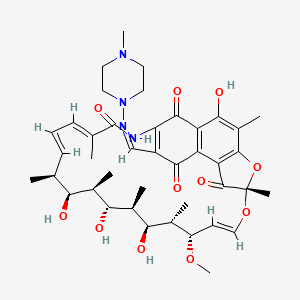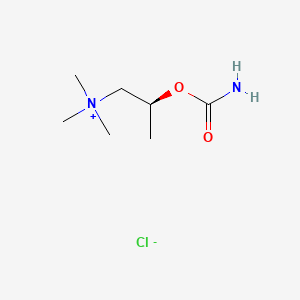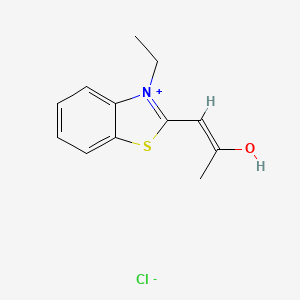
p-Sulfamylacetanilide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Sulfamylacetanilide-d4: is a deuterated analog of p-Sulfamylacetanilide, a compound commonly used in various scientific research applications. The deuterium labeling (indicated by the “d4” suffix) makes it particularly useful in studies involving metabolic pathways, as it allows for precise tracking and analysis. The molecular formula of this compound is C8H6D4N2O3S, and it has a molecular weight of 218.27 g/mol.
Mechanism of Action
Target of Action
It is a biochemical used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, and degradation.
Pharmacokinetics
It is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
As a tool in proteomics research , it likely facilitates the study of proteins, potentially aiding in the understanding of disease mechanisms, drug targets, and therapeutic strategies.
Action Environment
It is recommended to be stored at -20°c , suggesting that temperature could be a significant factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfamylacetanilide-d4 typically involves the deuteration of p-Sulfamylacetanilide. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced deuteration techniques and equipment allows for efficient production while maintaining high standards of quality .
Chemical Reactions Analysis
Types of Reactions: p-Sulfamylacetanilide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
p-Sulfamylacetanilide-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of sulfonamide drugs.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of stable isotope-labeled compounds for environmental and clinical diagnostics
Comparison with Similar Compounds
p-Sulfamylacetanilide: The non-deuterated analog of p-Sulfamylacetanilide-d4.
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its utility in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and provides better resolution in NMR spectroscopy compared to its non-deuterated counterparts .
Properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-GUEYOVJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)






![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)

